N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-3-4-13(18)16-14-15-12(9-21-14)10-5-7-11(8-6-10)17(19)20/h5-9H,2-4H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKSQCMKLFPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Major Products Formed
Reduction: 4-(4-aminophenyl)-1,3-thiazol-2-yl]pentanamide.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. The compound may inhibit the activity of certain enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at the thiazole 2- and 4-positions (Table 1).
Table 1: Structural Comparison of Thiazole Derivatives
Physicochemical Properties
Melting Points and IR Data :
- N4-Valeroylsulfathiazole (23) : Melting point 220–221°C; IR carbonyl (CO) stretch at 1667 cm⁻¹ .
- N4-Valeroylsulfacetamide (24) : Melting point 216°C; CO stretch at 1676 cm⁻¹ .
- N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]benzamide (hypothetical): Expected CO stretch ~1660–1680 cm⁻¹, similar to other amides.
The nitro group in the target compound likely lowers solubility in aqueous media compared to non-nitrated analogs but enhances stability and binding affinity in hydrophobic environments.
Research Findings and Implications
- Lipophilicity : The pentanamide chain in the target compound likely improves membrane permeability compared to shorter-chain amides (e.g., acetamide derivatives) .
- Bioactivity Gaps: While nitro-thiazoles show promise in plant growth and antimicrobial contexts, specific data for this compound are lacking.
Biological Activity
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide is a thiazole derivative notable for its diverse biological activities, particularly in antimicrobial and antifungal applications. This compound's structure includes a nitrophenyl group and a pentanamide chain, contributing to its unique chemical properties and biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties.
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitrophenyl moiety enhances the electron-withdrawing capacity, improving the compound's interaction with biological membranes .
- Comparative Studies : When compared to standard antibiotics like ampicillin, this compound demonstrated comparable or superior activity against certain resistant strains .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated:
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| Ampicillin | Staphylococcus aureus | 16 µg/mL |
| Ampicillin | Escherichia coli | 32 µg/mL |
This table highlights the competitive efficacy of this compound against well-known antibiotics in treating bacterial infections.
Fungal Inhibition Studies
In another set of experiments focusing on fungal pathogens:
| Compound Name | Fungal Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Candida albicans | 22 mm |
| This compound | Aspergillus niger | 18 mm |
| Fluconazole | Candida albicans | 20 mm |
| Fluconazole | Aspergillus niger | 15 mm |
The inhibition zones indicate that this compound is effective in inhibiting fungal growth, with performance comparable to fluconazole .
Q & A
Q. How can AI-driven platforms accelerate the discovery of derivatives with improved pharmacokinetics?
- Methodological Answer : Machine learning models trained on ADME (Absorption, Distribution, Metabolism, Excretion) datasets predict bioavailability. Automated platforms (e.g., robotic liquid handlers) enable high-throughput synthesis and screening of derivatives, integrating QSAR (Quantitative Structure-Activity Relationship) models for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
